![molecular formula C11H10O5 B1302099 Ethyl-2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetat CAS No. 86358-30-7](/img/structure/B1302099.png)
Ethyl-2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetat
Übersicht
Beschreibung
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C11H10O5 and its molecular weight is 222.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebs-Bewertung
Ethyl-2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetat wird bei der Gestaltung und Synthese von 1-Benzo[1,3]dioxol-5-yl-Indolen verwendet, die 3-N-fusionierte Heteroaryl-Einheiten tragen . Diese Verbindungen wurden auf ihre Antikrebsaktivität gegen verschiedene Krebszelllinien, darunter Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphoblastische Leukämie (CCRF-CEM) -Krebszelllinien, bewertet .
Studie zur Struktur-Wirkungs-Beziehung
Diese Verbindung wird in detaillierten Struktur-Wirkungs-Beziehungsstudien verwendet . Solche Studien helfen bei der Identifizierung aktiverer Analoga und entwickeln ein umfassendes Verständnis der Struktur-Wirkungs-Beziehungen von Indol-Antikrebsmolekülen .
Mechanistische Studien
Mechanistische Studien haben gezeigt, dass bestimmte Derivate von this compound einen Zellzyklusarrest in der S-Phase verursachen und Apoptose in CCRF-CEM-Krebszellen induzieren .
4. Design und Synthese von Indol-basierten Verbindungen this compound wird bei der Gestaltung und Synthese von Indol-basierten Verbindungen verwendet . Diese Verbindungen werden weiter auf ihre Verwendung als Antikrebsmittel untersucht .
Bewertung der antiproliferativen Aktivität
Eine neuartige Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit verschiedenen fusionierten Heteroarylgruppen an der 3-Position wurde konzipiert und synthetisiert, und ihre Mitglieder wurden auf ihre antiproliferative Aktivität gegen CCRF-CEM-, LNCaP- und MIA PaCa-2-Krebszellen bewertet .
Untersuchung der inhibitorischen Wirkung
Der vorläufige Mechanismus der inhibitorischen Wirkung bestimmter Derivate von this compound wurde durch weitere Experimente untersucht, wie z. B. morphologische Analyse durch Dual-AO/EB-Färbung und Hoechst-33342-Färbung sowie Zell-Apoptose und -Zyklusbewertung durch FACS-Analyse .
Wirkmechanismus
Target of Action
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate is a complex compound with potential anticancer properties . The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
The compound interacts with its targets by inducing cell cycle arrest at the S phase and triggering apoptosis in cancer cells . This interaction results in the inhibition of cancer cell proliferation, thereby potentially reducing tumor growth .
Biochemical Pathways
It is known that the compound’s mode of action involves the disruption of the cell cycle and the induction of apoptosis . These processes are part of complex biochemical pathways that regulate cell growth and death.
Pharmacokinetics
The compound’s molecular weight (22421) and molecular formula (C11H12O5) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth. By inducing cell cycle arrest and apoptosis, Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate may reduce the proliferation of cancer cells, thereby potentially limiting tumor growth .
Action Environment
The efficacy and stability of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other compounds or enzymes in the environment . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . These interactions can lead to the inhibition of COX enzymes, thereby affecting inflammatory responses. Additionally, Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate can bind to various proteins, altering their function and stability.
Cellular Effects
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in inflammation and apoptosis . It also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of COX enzymes by binding to their active sites . Additionally, Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate vary with different dosages in animal models. At lower doses, this compound can effectively inhibit COX enzymes and reduce inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate is involved in several metabolic pathways. It is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its bioavailability and efficacy.
Subcellular Localization
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJHZYNSHIMYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374536 | |
| Record name | Ethyl (2H-1,3-benzodioxol-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86358-30-7 | |
| Record name | Ethyl α-oxo-1,3-benzodioxole-5-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86358-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2H-1,3-benzodioxol-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
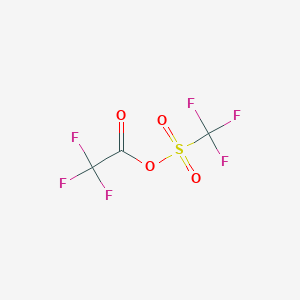

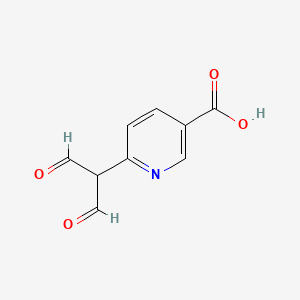
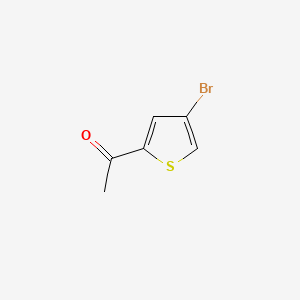

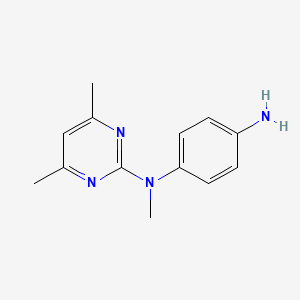
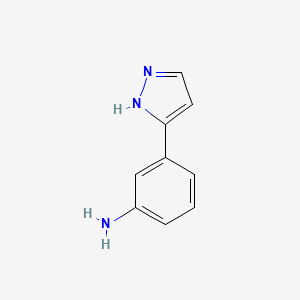
![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)
![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)
![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)

![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)


